molecular formula C28H28N2O B11080070 11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11080070
M. Wt: 408.5 g/mol
InChI Key: UFWDHOXDNJUOQZ-UHFFFAOYSA-N
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Description

11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the diazepinone family This compound is characterized by its unique structure, which includes two benzene rings fused to a diazepine ring

Preparation Methods

The synthesis of 11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenyl groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is known to affect the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells . The compound’s effects on the cell cycle, particularly the G2/M phase, are also significant .

Comparison with Similar Compounds

11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other diazepinone derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O/c1-3-19-10-14-21(15-11-19)28-27-25(29-23-6-4-5-7-24(23)30-28)16-22(17-26(27)31)20-12-8-18(2)9-13-20/h4-15,22,28-30H,3,16-17H2,1-2H3

InChI Key

UFWDHOXDNJUOQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2

Origin of Product

United States

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